IMR687
Description
Properties
CAS No. |
1430840-90-6 |
|---|---|
Molecular Formula |
C21H26N6O2 |
Molecular Weight |
394.48 |
IUPAC Name |
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-tetrahydropyran-4-yl-7H-imidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28) |
InChI Key |
GWGNPYYVGANHRJ-UHFFFAOYSA-N |
SMILES |
O=C1C2=CN=C(C3CCOCC3)N2C=C(C4CN(CC5=NC=CC=N5)CC4C)N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IMR687; IMR-687; IMR 687 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Imr687 Action
High Potency and Selectivity for Phosphodiesterase 9A (PDE9A) Isoforms
IMR687 is characterized by its high potency and selectivity for PDE9A isoforms. PDE9A is an enzyme that specifically hydrolyzes cGMP, a crucial second messenger involved in various cellular signaling pathways. By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to increased intracellular concentrations of this molecule.
In Vitro Enzyme Inhibition Kinetics
In vitro studies have demonstrated the potent inhibitory activity of this compound against recombinant human PDE9A. The IC50 values for this compound against PDE9A1 and PDE9A2 were determined to be 8.19 nM and 9.99 nM, respectively. haematologica.orgmedchemexpress.comresearchgate.net This indicates that this compound is effective at inhibiting PDE9A activity at low nanomolar concentrations.
Here is a table summarizing the in vitro enzyme inhibition kinetics data for this compound against PDE9A isoforms:
| PDE9A Isoform | IC50 (nM) |
| PDE9A1 | 8.19 |
| PDE9A2 | 9.99 |
Off-Target Selectivity Assessment against Other Phosphodiesterases
A key aspect of this compound's mechanism is its high selectivity for PDE9A over other phosphodiesterase enzymes. In vitro assessments against 33 recombinant human PDE enzymes showed that this compound inhibited PDE9A with significantly greater potency compared to other PDE families. haematologica.orgresearchgate.netchemicalprobes.org Specifically, this compound demonstrated more than 800-fold greater potency for PDE9A than for PDE1A3, PDE1B, PDE1C, and PDE5A2. haematologica.orgmedchemexpress.comresearchgate.netchemicalprobes.org Significant inhibition of other PDE enzymes tested, including PDE4 and PDE10, was not observed. haematologica.orgresearchgate.netchemicalprobes.org This high selectivity profile is important as it minimizes potential off-target effects and contributes to a more targeted therapeutic action.
Here is a table illustrating the selectivity of this compound against other PDE enzymes:
| PDE Isoform | IC50 (µM) | Selectivity Ratio (vs PDE9A) |
| PDE9A1 | 0.00819 | 1 |
| PDE9A2 | 0.00999 | ~1 |
| PDE1A3 | 88.4 | >800 |
| PDE1B | 8.48 | >800 |
| PDE1C | 12.2 | >800 |
| PDE5A2 | 81.9 | >800 |
| Other PDEs | No significant inhibition observed | - |
Modulation of Intracellular Cyclic Guanosine (B1672433) Monophosphate (cGMP) Levels
The primary consequence of PDE9A inhibition by this compound is the increase in intracellular cGMP levels. PDE9 is a major enzyme responsible for the hydrolysis of cGMP, and its inhibition leads to an accumulation of cGMP within cells. researchgate.netbiospace.comsicklecellanemianews.combiospace.comfirstwordpharma.combiospace.comglobenewswire.com Studies in erythroid cell lines, such as K562 and UT-7, have shown that this compound treatment results in a dose-dependent increase in cGMP levels. haematologica.orgmedchemexpress.comsicklecellanemianews.comnih.govresearchgate.net This increase in cGMP is a critical step in the downstream signaling pathways that mediate the therapeutic effects of this compound, particularly the induction of HbF.
Mechanistic Pathways Leading to Fetal Hemoglobin (HbF) Induction
This compound's ability to induce HbF production is a key mechanism contributing to its potential therapeutic benefit in hemoglobinopathies. Increased levels of HbF can ameliorate the symptoms of these disorders by interfering with the polymerization of sickle hemoglobin and improving oxygen transport. biospace.comfirstwordpharma.combiospace.comglobenewswire.comsicklecellanemianews.com
Gene Expression and Protein Synthesis Modulation
The induction of HbF by this compound involves the modulation of gene expression and protein synthesis related to globin chain production. While the precise molecular cascade is complex, the increase in intracellular cGMP levels following PDE9A inhibition plays a central role. Studies have shown that this compound treatment leads to increased HbF expression in erythroid cells, including those derived from SCD patients. haematologica.orgmedchemexpress.comsicklecellanemianews.comnih.govresearchgate.net This suggests that this compound can reactivate the production of gamma-globin chains, which are the subunits of HbF. sicklecellanemianews.combiospace.comglobenewswire.com
Role of Nitric Oxide-cGMP Pathway Activation
The nitric oxide (NO)-cGMP signaling pathway is implicated in the mechanism of HbF induction by this compound. ehaweb.org NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the synthesis of cGMP. By inhibiting PDE9A, the enzyme that degrades cGMP, this compound effectively enhances the effects of the NO-cGMP pathway by preventing cGMP breakdown. researchgate.netchemicalprobes.orgresearchgate.netehaweb.org This amplification of cGMP signaling is thought to contribute to the downstream events that lead to increased gamma-globin gene expression and subsequent HbF production.
Compound Information
Impact on Erythroid Cell Biology and Maturation
This compound has demonstrated significant effects on erythroid cells, particularly in the context of conditions characterized by abnormal hemoglobin such as sickle cell disease and beta-thalassemia fishersci.noguidetopharmacology.orgfishersci.cawikipedia.orgnih.govcenmed.comfishersci.fi. A key impact is its ability to induce fetal hemoglobin (HbF) production nih.govfishersci.nouni.luguidetopharmacology.orgfishersci.nofishersci.co.uknih.govwikipedia.orgresearchgate.netamericanelements.comwikipedia.orgmims.comnih.govcenmed.comfishersci.fiwikipedia.orgnih.gov. Increased HbF levels in red blood cells have been shown to improve symptomology and reduce disease burden in patients wikipedia.orgnih.govcenmed.com.
Preclinical studies have shown that this compound increases cGMP and HbF in erythroid cell lines like K562 and UT-7 nih.govfishersci.noresearchgate.netamericanelements.comnih.govmedchemexpress.com. It also increased the percentage of HbF positive erythroid cells generated in vitro from CD34+ progenitors from individuals with sickle cell disease nih.govfishersci.noamericanelements.comnih.gov. In the Townes transgenic mouse model of sickle cell disease, oral daily dosing of this compound increased HbF and reduced red blood cell sickling nih.govfishersci.noamericanelements.comnih.gov.
Clinical trial data has also indicated that this compound treatment is associated with increases in HbF and F-cells (red blood cells containing HbF) fishersci.nouni.lufishersci.co.ukresearchgate.netwikipedia.orgfishersci.fiwikipedia.org. For instance, in a Phase 2a clinical trial, this compound treatment resulted in a significant mean increase in F-cells in pooled treated groups compared to placebo nih.gov. Increases in F-cells were correlated with HbF levels and increased this compound exposure fishersci.co.uknih.gov. Interim data from an open-label extension study showed that some patients had absolute HbF increases of more than 3% fishersci.nonih.gov.
Reduction of Red Blood Cell (RBC) Sickling
A hallmark of sickle cell disease is the sickling of red blood cells, caused by the polymerization of deoxygenated hemoglobin S (HbS) thermofisher.comidrblab.net. This sickling leads to various pathological consequences, including vaso-occlusive crises fishersci.noidrblab.netwikipedia.org. This compound has demonstrated the potential to reduce RBC sickling.
Preclinical studies in the Townes transgenic mouse model showed that this compound reduced red blood cell sickling nih.govfishersci.noamericanelements.comnih.gov. One study reported a greater than 2-fold decrease in sickled RBCs in this compound treated mice compared to vehicle treated mice (56.3% in vehicle vs. 24.4% in this compound treated; P<0.0001) nih.govwikipedia.org. This reduction in sickling was comparable to that seen with a high dose of hydroxyurea (B1673989) nih.govwikipedia.org. The mechanism is believed to be linked to the induction of HbF, which interferes with HbS polymerization uni.luwikipedia.org.
While clinical trials have primarily focused on clinical outcomes like vaso-occlusive crises and biomarkers, the observed increases in HbF and F-cells in patients treated with this compound support the potential for reduced sickling, as increased HbF is known to prevent HbS polymerization fishersci.nouni.lufishersci.co.ukwikipedia.orgnih.gov.
Mitigation of Hemolysis
Hemolysis, the premature destruction of red blood cells, is another significant feature of sickle cell disease, contributing to anemia and other complications nih.govfishersci.no. This compound has shown effects on markers of hemolysis.
In preclinical studies using the Townes mouse model, the reduction in RBC sickling by this compound was associated with a decrease in markers of hemolysis nih.govwikipedia.orgnih.gov. This compound treatment reduced plasma free hemoglobin levels by over 55% compared to vehicle controls nih.govwikipedia.org. Consistent with this reduction, plasma bilirubin (B190676) levels and lactate (B86563) dehydrogenase (LDH) activity, also markers of hemolysis, were reduced nih.govnih.gov. This compound treatment also increased plasma nitrite (B80452) levels and reduced lung arginase levels, which are indirectly related to hemolysis and nitric oxide bioavailability nih.govnih.gov.
Clinical data from Phase 2a studies showed improved trends in markers of hemolysis in adult patients with sickle cell disease treated with this compound researchgate.netfishersci.fiwikipedia.org.
Below is a table summarizing some preclinical data on the impact of this compound on erythroid cells in the Townes mouse model:
| Parameter | Vehicle Treated (%) | This compound Treated (30 mg/kg/day, %) | P-value | Source |
| HbF+ F-cells | 8.4 | 27.3 | <0.001 | nih.govwikipedia.org |
| Sickled RBC | 56.3 | 24.4 | <0.0001 | nih.govwikipedia.org |
| Plasma Free Hemoglobin | 100 | <45 | Not specified | nih.govwikipedia.org |
| Reticulocyte Counts | 100 | 64 | Not specified | nih.govnih.gov |
| Mature RBC | 100 | 127 | Not specified | nih.govnih.gov |
| Hematocrit | 100 | 110 | Not specified | nih.govnih.gov |
| Hemoglobin (g/dL increase) | 0 | 1.5 | Not specified | nih.govnih.gov |
Effects on Leukocyte Function and Adhesion
Beyond its effects on red blood cells, this compound also influences white blood cell (WBC) function and adhesion, which are key contributors to the vaso-occlusive complications in sickle cell disease uni.luguidetopharmacology.orgfishersci.nothermofisher.comwikipedia.orgnih.govnih.govcenmed.comwikipedia.orgnih.gov. This compound is designed to have a multimodal mechanism of action that includes effects on white blood cells and adhesion mediators guidetopharmacology.orgwikipedia.orgfishersci.cathermofisher.comwikipedia.orgwikipedia.orgnih.govcenmed.com.
The increase in cGMP levels mediated by PDE9 inhibition is associated with lower WBC activation and reduced adhesion across various cell types wikipedia.orgcenmed.com. This is particularly relevant in sickle cell disease, where activated leukocytes and increased adhesion contribute to the blockage of blood vessels thermofisher.comidrblab.netwikipedia.orgwikipedia.orgwikipedia.org.
Modulation of White Blood Cell (WBC) Pathologies
Elevated white blood cell counts and increased immune cell activation are observed in sickle cell disease and contribute to disease severity nih.govfishersci.noamericanelements.comnih.gov. This compound has shown the ability to modulate these pathologies.
In the Townes transgenic mouse model, oral daily dosing of this compound reduced immune cell activation and circulating WBC counts nih.govfishersci.noamericanelements.comnih.gov. One study reported that WBC counts were 36% lower in this compound treated mice compared to vehicle treated mice (24.1x10^9/L vs. 38.2x10^9/L; P<0.05) nih.gov. This reduction was greater than that seen with a high dose of hydroxyurea nih.govnih.gov. The decrease in circulating WBC levels in this compound-treated mice was also accompanied by a significant reduction in lung myeloperoxidase activity, a marker of neutrophil activity and inflammation nih.govamericanelements.comnih.govnih.gov. Importantly, this reduction in peripheral WBCs in mouse models was not attributed to myelotoxicity, as demonstrated in long-term toxicology studies in normal rats and dogs where super-physiological doses of this compound did not result in reduced peripheral WBC counts nih.govamericanelements.comnih.govnih.gov.
Clinical data has also suggested an impact on WBCs. This compound's multimodal mechanism is thought to act on white blood cells guidetopharmacology.orgwikipedia.orgfishersci.cathermofisher.comwikipedia.orgwikipedia.orgnih.govcenmed.com.
Influence on Adhesion Mediators
Cellular adhesion, particularly the increased stickiness of red blood cells and white blood cells to the vascular endothelium, is a critical factor in the vaso-occlusive events in sickle cell disease thermofisher.comidrblab.netwikipedia.orgwikipedia.orgwikipedia.org. This compound influences adhesion mediators, contributing to its potential to reduce vaso-occlusion.
This compound's mechanism of increasing cGMP levels is associated with reduced adhesion across various cell types wikipedia.orgcenmed.com. Preclinical data has indicated that this compound reduces white blood cell adhesion thermofisher.comidrblab.netwikipedia.orgwikipedia.orgwikipedia.org.
Interim analysis from a Phase 2a clinical trial showed a trend for lower levels of disease biomarkers related to adhesion in patients treated with high doses of this compound compared to placebo wikipedia.org. These biomarkers included soluble P selectin (sPsel), soluble vascular cell adhesion molecule-1 (sVCAM), and myeloperoxidase (MPO) wikipedia.org. These findings suggest that this compound may reduce the interaction between blood cells and the endothelium, thereby potentially reducing vaso-occlusive events.
Below is a table summarizing some preclinical data on the impact of this compound on immune cell activity in the Townes mouse model:
| Parameter | Vehicle Treated (x10^9/L) | This compound Treated (30 mg/kg/day, x10^9/L) | P-value | Source |
| Circulating WBC Counts | 38.2 | 24.1 | <0.05 | nih.gov |
| Lung Myeloperoxidase Activity (Units) | 100 | <75 | <0.001 | nih.govnih.govnih.gov |
Preclinical Efficacy and Pharmacological Characterization in Disease Models
In Vitro Studies in Human Cell Lines and Primary Ex Vivo Cells
In vitro studies have explored the effects of IMR687 on key cellular processes involved in sickle cell disease, particularly focusing on fetal hemoglobin induction and red blood cell parameters. haematologica.orgmedkoo.commedchemexpress.comnih.govcore.ac.uk
Fetal Hemoglobin Induction in Erythroid Cell Models (e.g., K562, UT-7)
This compound has demonstrated the ability to increase cGMP and induce fetal hemoglobin (HbF) in erythroid cell lines such as K562 and UT-7. haematologica.orgmedchemexpress.comnih.govmedkoo.commedchemexpress.comnih.govashpublications.orgcore.ac.ukresearchgate.netmedchemexpress.com Treatment with this compound in K562 cells for 6 hours increased cGMP in a dose-dependent manner. haematologica.orgnih.govresearchgate.net Furthermore, this compound treatment in K562 cells for 72 hours also induced HbF in a dose-dependent manner, as evaluated by an ELISA assay. haematologica.orgmedchemexpress.commedchemexpress.comnih.govresearchgate.net this compound dose-dependently induced more HbF than certain other tested compounds and showed greater potency at a specific concentration compared to a cytotoxic dose of HU. haematologica.orgnih.gov HbF induction by this compound was also observed in the GM-CSF dependent erythroid line UT-7. haematologica.orgnih.govresearchgate.net
Effects on Red Blood Cell Parameters in Primary Human Cells (ex vivo)
This compound has been shown to increase the percentage of HbF positive erythroid cells generated in vitro using a two-phase liquid culture of CD34+ progenitors derived from sickle cell blood or bone marrow. haematologica.orgnih.govmedkoo.comnih.govcore.ac.ukresearchgate.net In erythroblasts generated in vitro from CD34+ progenitors from individuals with SCD, this compound increased the percentage of F-cells. haematologica.orgnih.gov The mean percentage of HbF positive cells increased from 13.3% in the control group to 21.9% with this compound treatment (P<0.01). haematologica.orgnih.gov
In Vivo Efficacy in Murine Models of Hemoglobinopathies
In vivo studies utilizing murine models, particularly the Townes transgenic mouse model of SCD, have provided evidence of this compound's efficacy in addressing key pathological features of the disease. haematologica.orgbiospace.comnih.govmedkoo.commedchemexpress.comnih.govclinicaltrialsarena.comunivr.itonescdvoice.comashpublications.orgcore.ac.ukresearchgate.nethaematologica.orgsicklecellanemianews.comresearchgate.net this compound has also been studied in preclinical mouse models of beta-thalassemia and heart failure with preserved ejection fraction (HFpEF). firstwordpharma.comstreetinsider.comahajournals.orgbiospace.com
Sickle Cell Disease (SCD) Animal Models (e.g., Townes Transgenic Mice)
The Townes transgenic mouse model, which expresses human sickle hemoglobin, has been used to evaluate the effects of this compound on SCD-related pathologies. haematologica.orgmedchemexpress.comnih.govmedkoo.commedchemexpress.comnih.govashpublications.orgcore.ac.ukresearchgate.nethaematologica.org Oral daily dosing of this compound in this model has been shown to increase HbF, reduce red blood cell sickling, and decrease immune cell activation and microvascular stasis. haematologica.orgnih.govmedkoo.comnih.govcore.ac.ukresearchgate.net
Reduction of Red Blood Cell Sickling and Vaso-Occlusion
This compound treatment has demonstrated a reduction in red blood cell sickling in SCD mouse models. haematologica.orgbiospace.comnih.govmedkoo.commedchemexpress.comnih.govclinicaltrialsarena.comunivr.itashpublications.orgcore.ac.ukresearchgate.netsicklecellanemianews.com After 30 days of treatment in HbSS-Townes mice, a significant decrease in the percentage of sickled red blood cells was observed. haematologica.orgmedchemexpress.comnih.govresearchgate.net Specifically, the percentage of sickled red blood cells decreased from 56.3% in vehicle-treated mice to 24.4% in this compound-treated mice (P<0.0001). haematologica.orgmedchemexpress.comnih.govresearchgate.net This reduction in sickling was greater than that seen with physiological doses of hydroxyurea (B1673989). haematologica.orgnih.govnih.govcore.ac.ukresearchgate.net
This compound treatment was also efficacious in a model of vaso-occlusive crisis, preventing in vivo microvascular occlusion following a transient hypoxic insult. haematologica.orgnih.gov Treatment with this compound reduced vessel occlusion in the Townes-HbSS SCD model. haematologica.orgnih.gov
Modulation of Systemic Inflammatory Markers
This compound treatment in SCD mouse models has been associated with reduced immune cell activation. haematologica.orgnih.govmedkoo.comnih.govcore.ac.ukresearchgate.net Treatment with this compound in Townes-HbSS mice for 30 days resulted in reduced immune cell activity. haematologica.orgnih.govresearchgate.net This included a reduction in circulating white blood cell (WBC) counts. haematologica.orgnih.govresearchgate.net Along with the reduction in circulating WBC levels, there was a significant reduction in lung myeloperoxidase activity, a marker released by activated neutrophils. researchgate.net
Data Tables
| Study Model | Parameter Measured | Vehicle Control Result | This compound Treatment Result | P-value | Source |
| K562 Cells (72h treatment) | HbF Induction (ELISA) | - | Dose-dependent increase | - | haematologica.orgmedchemexpress.commedchemexpress.comnih.govresearchgate.net |
| SCD Patient CD34+ Progenitors | Percentage of HbF+ F-cells | 13.3% (n=9) | 21.9% (n=9) | <0.01 | haematologica.orgnih.gov |
| Townes-HbSS Mice (30 days) | Percentage of HbF+ F-cells | 8.4% | 27.3% | <0.001 | haematologica.orgmedchemexpress.comnih.govresearchgate.net |
| Townes-HbSS Mice (30 days) | Percentage of Sickled RBCs | 56.3% | 24.4% | <0.0001 | haematologica.orgmedchemexpress.comnih.govresearchgate.net |
| Townes-HbSS Mice (30 days) | Circulating WBC Counts | Elevated vs. normal | Reduced vs. vehicle | Not specified | haematologica.orgnih.govresearchgate.net |
| Townes-HbSS Mice (30 days) | Lung Myeloperoxidase Activity | Elevated vs. control | Significant reduction | <0.01 | researchgate.net |
Note: Specific numerical data for WBC counts and lung myeloperoxidase activity reduction were not consistently available across snippets in a format suitable for precise table inclusion, but the qualitative finding of reduction is reported.
Impact on Hemoglobin and Fetal Hemoglobin Expression
Preclinical studies have demonstrated that this compound increases intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels by selectively inhibiting PDE9, an enzyme that degrades cGMP. globenewswire.comfirstwordpharma.comnih.govresearchgate.netsicklecellanemianews.comnih.govresearchgate.net This increase in cGMP is linked to the induction of fetal hemoglobin (HbF) expression. firstwordpharma.comnih.govresearchgate.netsicklecellanemianews.comnih.govresearchgate.net Increased levels of HbF in red blood cells are considered a therapeutic strategy for conditions like beta-thalassemia and sickle cell disease, as HbF can ameliorate the clinical severity of these disorders. firstwordpharma.comnih.govmdpi.com
This compound has been shown in preclinical studies to increase HbF expression in human cell lines and animal models. nih.govnih.govresearchgate.net Studies using erythroid K562 cells demonstrated that this compound increased cGMP and induced HbF in a dose-dependent manner. nih.gov In vitro studies using CD34+ progenitors from sickle cell blood or bone marrow also showed that this compound increased the percentage of HbF positive erythroid cells. nih.govpatsnap.com
The mechanism by which this compound induces HbF is proposed to involve the cGMP-dependent signaling pathway, which can modulate the expression of the γ-globin gene (HBG). nih.gov Transcriptional regulators such as BCL11A play a significant role in repressing fetal Hb production, and cGMP-dependent signaling may be involved in modulating BCL11A expression. mdpi.comnih.govfrontiersin.orgnih.gov
Beta-Thalassemia Animal Models
Animal models, particularly mouse models, are widely used to study the pathogenic mechanisms and evaluate potential therapies for beta-thalassemia. mdpi.com These models aim to replicate specific disease phenotypes observed in human beta-thalassemia. mdpi.comdovepress.com Different mouse models have been developed to mimic the varying severity of beta-thalassemia, ranging from mild anemia resembling non-transfusion-dependent thalassemia (NTDT) to severe forms requiring transfusion. mdpi.comhaematologica.orgcyagen.com
Examples of beta-thalassemia mouse models include those with mutations affecting the expression of mouse beta-globin genes, such as the Hbb^th-1, Hbb^th3/+, and Hbb^th1/th2BMC models. mdpi.comdovepress.comhaematologica.org These models exhibit characteristics such as severe anemia, abnormal erythrocyte morphology, ineffective erythropoiesis, and iron overload. mdpi.comhaematologica.orgcyagen.com Another model, the Hbb-bs&Hbb-bt DKO mouse, generated using gene editing, also shows typical phenotypic characteristics of severe beta-thalassemia in heterozygous mice. cyagen.com
Preclinical studies with this compound have included investigations into its potential for treating beta-thalassemia. globenewswire.comfirstwordpharma.comnih.govresearchgate.net While specific detailed data on this compound treatment outcomes within beta-thalassemia animal models were not extensively provided in the available information, preclinical studies in general have shown that this compound can induce HbF expression in animal models. researchgate.net The induction of HbF is a key therapeutic strategy for beta-thalassemia. firstwordpharma.comnih.govmdpi.com
Improvements in Hematological Indices
In the context of beta-hemoglobinopathies, including beta-thalassemia, improvements in hematological indices are crucial indicators of therapeutic efficacy. While detailed data specifically on this compound's impact on hematological indices in beta-thalassemia animal models were limited in the provided snippets, preclinical studies of this compound in related models, such as sickle cell disease mouse models, have shown improvements in red cell parameters. For instance, treatment with this compound in sickle mice resulted in reduced reticulocyte counts, an increase in mature red blood cells, increased hematocrit, and an increase in hemoglobin levels. nih.gov These findings suggest a potential for this compound to positively influence hematological parameters.
Preclinical Studies in Heart Failure with Preserved Ejection Fraction (HFpEF) Models
This compound has been evaluated in preclinical studies for its potential therapeutic effects in heart failure with preserved ejection fraction (HFpEF). globenewswire.comglobenewswire.comfirstwordpharma.combiospace.compatsnap.comahajournals.orglarvol.combiospace.comresearchgate.netdrugbank.comgoogle.com HFpEF is a form of heart failure characterized by abnormalities of cardiac filling, leading to symptoms such as shortness of breath and exercise intolerance. biospace.combiospace.com PDE9 excess is believed to contribute to features of HFpEF, including cardiomyocyte hypertrophy, fibrosis, and renal dysfunction. patsnap.comahajournals.org Selective PDE9 inhibition with this compound has been hypothesized to mitigate these adverse cardiac and renal phenotypes in HFpEF models. patsnap.comahajournals.org
Preclinical studies of this compound in HFpEF have utilized three different adult male mouse models: angiotensin-II infusion (ang-II), uninephrectomy + d-aldosterone infusion + 1% NaCl drinking water (neph-aldo), and db/db models. globenewswire.combiospace.compatsnap.comahajournals.orggoogle.com These studies examined the cardiac and renal responses to this compound treatment over several weeks. patsnap.comahajournals.org
Mitigation of Cardiac Hypertrophy
This compound treatment demonstrated a reduction in cardiac hypertrophy in the preclinical HFpEF models. globenewswire.combiospace.compatsnap.comahajournals.orglarvol.comresearchgate.net Specifically, this compound reduced the median cardiomyocyte size (CSA) compared to vehicle-treated mice in all three models. patsnap.comahajournals.org The percentage reduction in median cardiomyocyte size was notable: 54% in the ang-II model, 58% in the neph-aldo model, and 35% in the db/db model (p < 0.003 for all). patsnap.comahajournals.org Myocardial expression of PDE9, natriuretic peptides (NPPA, NPPB), and inflammatory and fibrosis markers (COL3A1, IL-1β) were also decreased by this compound in these models. patsnap.comahajournals.org
Amelioration of Renal Dysfunction
Preclinical studies indicated that this compound was effective in preventing and treating renal dysfunction in the HFpEF mouse models. globenewswire.combiospace.compatsnap.comahajournals.orglarvol.comresearchgate.net Markers of renal dysfunction were lower in mice treated with this compound compared to vehicle. globenewswire.compatsnap.comahajournals.org The urinary albumin to creatinine (B1669602) ratio (UACR), a marker of renal injury, was lower in this compound treated mice in all models. globenewswire.compatsnap.comahajournals.org Blood urea (B33335) nitrogen levels were also reported as lower with this compound treatment. globenewswire.com
Modulation of Natriuretic Peptide Levels
This compound treatment led to a modulation of natriuretic peptide levels in the preclinical HFpEF models. globenewswire.compatsnap.comahajournals.org Plasma levels of B-type natriuretic peptide (BNP) and atrial natriuretic peptide (ANP), which are cardiac derived hormones released in response to increased cardiovascular stress, were lower in this compound treated mice compared to vehicle in all three models. globenewswire.compatsnap.comahajournals.orggoogle.com
The median plasma BNP levels (pg/mL) in the this compound group versus the vehicle group across the models were:
| HFpEF Model | This compound (pg/mL) | Vehicle (pg/mL) | p-value |
| Ang-II | 2376 | 5757 | < 0.007 |
| Neph-aldo | 1216 | 1860 | < 0.007 |
| Db/db | 830 | 1216 | < 0.007 |
Similar findings were observed for ANP levels. patsnap.comahajournals.org
Pharmacokinetic and Distribution Profile in Preclinical Species
Preclinical studies have evaluated the pharmacokinetic profile of IMR-687 in several animal models, including mice, rats, and dogs. researchgate.netnih.govresearchgate.net These studies are crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted in living organisms before human trials. nih.govnih.gov
In mice, IMR-687 has shown complex nonlinear pharmacokinetics. researchgate.net This nonlinearity is attributed, in part, to the positive cooperative binding of IMR-687 to hemoglobin, which causes the fraction of unbound drug in the blood (fub) to decrease as drug concentrations or doses increase. researchgate.net A semi-mechanistic model has been developed to capture this nonlinear behavior, where only drug molecules not bound to hemoglobin are considered available for elimination. researchgate.net
Studies in normal rats and dogs, including long-term toxicology studies of up to 6 and 9 months respectively, have also provided insights into the distribution of IMR-687. researchgate.net
Characteristics of Central Nervous System Exposure
A key characteristic of IMR-687 highlighted in preclinical studies is its minimal penetration into the central nervous system (CNS). nih.govsec.govithanet.eusec.govpatsnap.comithanet.eu This was a deliberate design feature, as many PDE9 inhibitors were originally developed for neurological conditions, and minimizing CNS exposure of IMR-687 was intended to reduce potential impacts on neuronal PDE9 inhibition and associated cognitive function. researchgate.netnih.gov
Studies in rats following intravenous administration confirmed low brain penetration, with brain concentrations consistently more than 20 times lower than plasma concentrations at all assessed time points. researchgate.netpatsnap.com
Comparative studies in C57Bl/6J mice further illustrated this low CNS exposure. researchgate.netnih.gov When dosed with IMR-687 (10 mg/kg/day for 5 days) or a known brain-penetrant PDE9 inhibitor (PF-04447943), plasma concentrations of both compounds were found to be very similar. researchgate.netnih.gov However, brain exposure levels of IMR-687 were significantly lower, approximately 5-fold less than those observed with the brain-penetrant PDE9 inhibitor. researchgate.netnih.govresearchgate.net This resulted in a very low brain-to-plasma ratio of 7% for IMR-687, in contrast to a 41% ratio for the brain-penetrant comparator. researchgate.netresearchgate.net
Consistent with its low brain exposure, treatment of C57Bl/6J mice with IMR-687 at 10 mg/kg/day for 5 days did not affect locomotor activity or performance in classical fear conditioning, an animal model of learning and memory. researchgate.netpatsnap.com In contrast, the brain-penetrant PDE9 inhibitor significantly increased conditioned fear responses in these mice. researchgate.netpatsnap.comresearchgate.net
The minimal brain penetration of IMR-687 is considered a favorable characteristic, potentially reducing the risk of CNS-related side effects. nih.govsec.govithanet.eusec.govithanet.eu
Preclinical CNS Exposure Data
| Species | Administration Route | Dose | Brain/Plasma Ratio | Effect on Behavior (Mice) | Source |
| Rat | IV | Not specified | < 5% (Brain conc. >20x lower than plasma) | Not assessed | researchgate.netpatsnap.com |
| Mouse | Oral | 10 mg/kg/day for 5 days | 7% | No effect on locomotor activity or fear conditioning | researchgate.netnih.govresearchgate.net |
Comparison of Brain Penetration in Mice
| Compound | Plasma Exposure (Similar between compounds) | Brain Exposure | Brain/Plasma Ratio | Source |
| IMR-687 | Similar | Lower | 7% | researchgate.netresearchgate.net |
| Brain-penetrant PDE9i | Similar | Higher | 41% | researchgate.netresearchgate.net |
Structure Activity Relationships Sar and Compound Design Principles
Chemical Design Considerations for PDE9 Selectivity
A primary objective in the development of IMR-687 was achieving high selectivity for the phosphodiesterase-9 enzyme. researchgate.netnih.govbiospace.com PDE enzymes are part of a large family, and off-target inhibition can lead to unintended biological effects. Therefore, the chemical design focused on maximizing potency against PDE9 while minimizing activity against other PDE isoforms.
In vitro studies involving 33 different recombinant human PDE enzymes were conducted to determine the selectivity profile of IMR-687. nih.gov The results demonstrated that the compound is a potent inhibitor of PDE9, with half-maximal inhibitory concentration (IC50) values of 8.19 nM and 9.99 nM for the PDE9A1 and PDE9A2 isoforms, respectively. researchgate.netnih.gov
Crucially, the compound showed significantly lower potency against other PDE enzymes. For instance, IMR-687 inhibited PDE9A with more than 800-fold greater potency than PDE1A3, PDE1B, PDE1C, and PDE5A2. nih.gov This high degree of selectivity is a key design feature, ensuring that its biological activity is precisely targeted to the PDE9 pathway. nih.gov No significant inhibition was noted for the other 27 PDE enzymes tested, including PDE4 and PDE10. nih.gov
Table 1. This interactive table details the selectivity profile of IMR-687 against various phosphodiesterase (PDE) enzymes. The IC50 values highlight the compound's high potency for PDE9A isoforms compared to others. nih.gov
Rational Design for Optimized Preclinical Pharmacological Attributes
IMR-687 was specifically selected for its low brain exposure. nih.gov Preclinical studies in mice directly compared the CNS penetration of IMR-687 with that of PF-04447943, a PDE9 inhibitor developed for neurological disorders. While plasma concentrations of the two drugs were similar, the brain exposure of IMR-687 was found to be 5-fold lower than that of PF-04447943. nih.gov This attribute was a deliberate outcome of the compound's design, intended to create a safer, orally available drug for a chronic, peripheral disease. nih.gov
Further preclinical optimization ensured that IMR-687 possessed other favorable attributes. It was developed as an oral, once-a-day therapy. ehaweb.org The design also aimed to replicate the therapeutic mechanism of increasing cyclic guanosine (B1672433) monophosphate (cGMP) and, consequently, fetal hemoglobin (HbF), similar to the drug hydroxyurea (B1673989), but through a more targeted and potentially safer pathway. nih.govsicklecellanemianews.com Preclinical models demonstrated that this design was successful, showing that IMR-687 increased HbF, reduced red blood cell sickling, decreased immune cell activation, and lessened the occlusion of micro-vessels. nih.govbiospace.com Unlike hydroxyurea, IMR-687 was also designed to be non-genotoxic and non-myelotoxic (not harmful to the bone marrow). nih.gov
Table 2. This interactive table summarizes the key rational design goals for IMR-687 and the corresponding preclinical findings that validated the design strategy.
Comparative Preclinical Mechanistic Investigations
Comparison of IMR687 with Hydroxyurea (B1673989) (HU) in Preclinical Models
Comparisons between this compound and hydroxyurea in preclinical models have revealed notable similarities in their ability to induce cGMP and HbF, as well as significant differences, particularly concerning myelosuppression and broader pathway modulation.
Similarities in cGMP and HbF Induction
Both this compound and hydroxyurea have been shown to increase intracellular cGMP levels in erythroid cells. Studies using erythroid cell lines such as K562 and UT-7 have demonstrated that this compound treatment leads to a dose-dependent increase in cGMP haematologica.orgresearchgate.netresearchgate.net. Similarly, hydroxyurea has been proposed to mediate some of its effects through increasing cellular cGMP levels haematologica.orgresearchgate.netfrontiersin.orgnih.gov.
This increase in cGMP is linked to the induction of fetal hemoglobin (HbF). Preclinical investigations have shown that this compound dose-dependently induced HbF in erythroid K562 cells and increased the percentage of HbF positive erythroid cells generated in vitro from CD34+ progenitors from sickle cell blood or bone marrow haematologica.orgresearchgate.netresearchgate.netnih.gov. In the Townes transgenic mouse model of SCD, oral daily dosing of this compound increased HbF in red blood cells haematologica.orgresearchgate.netnih.gov. Hydroxyurea is also well-established for its ability to induce HbF synthesis, which is a primary mechanism for its therapeutic effect in SCD haematologica.orgfrontiersin.orgnih.gov.
Divergent Effects on Myelosuppression in Animal Models
A key distinction observed in preclinical comparisons is the differential impact on myelosuppression. Hydroxyurea is known to cause bone marrow suppression, a significant side effect in clinical use wikipedia.orgmims.com. In contrast, preclinical studies in animal models have indicated that this compound did not induce myelosuppression haematologica.orgresearchgate.netfrontiersin.orgnih.gov. This lack of myelotoxicity in rodent studies, including long-term toxicology studies in dogs, suggests a potentially more favorable safety profile compared to hydroxyurea in this regard haematologica.orgresearchgate.net.
Future Directions and Unexplored Research Avenues for Imr687
Elucidation of Broader Mechanistic Implications of PDE9 Inhibition Beyond Canonical Pathways
The primary canonical pathway associated with PDE9 inhibition in the context of hemoglobinopathies involves increasing intracellular cGMP levels, which is linked to increased HbF expression nih.govndsu.eduresearchgate.netmims.comnih.gov. However, preclinical studies with IMR687 in mouse models of SCD also indicated effects on immune cell activation and microvascular stasis, suggesting broader mechanistic implications beyond solely HbF induction nih.govmims.comnih.gov. Further research could delve deeper into how selective PDE9 inhibition influences other cellular processes and signaling pathways relevant to the pathophysiology of various diseases. This could involve detailed '-omics' studies to identify downstream targets and interacting pathways affected by increased cGMP levels in different cell types and tissues where PDE9 is expressed. Understanding these broader mechanisms could reveal novel therapeutic opportunities for selective PDE9 inhibitors.
Exploration of this compound's Potential in Other Preclinical Disease Models
Although the clinical development in SCD and beta-thalassemia was discontinued, preclinical research had explored the potential of this compound in other disease areas. Notably, this compound was in preclinical development for heart failure with preserved ejection fraction (HFpEF) americanelements.commedchemexpress.comlabsolu.ca. Studies in three preclinical mouse models of HFpEF showed encouraging results, including improvements in markers of cardiac function and reduced markers of renal dysfunction, without significantly affecting heart rate or blood pressure labsolu.ca.
Interactive Table 1: Preclinical Findings of this compound in HFpEF Mouse Models
| Preclinical Model | Observed Effects of this compound Treatment |
| Mouse models of HFpEF (3 different models) | Improved markers of cardiac function labsolu.ca |
| Mouse models of HFpEF (3 different models) | Reduced markers of renal dysfunction (e.g., blood urea (B33335) nitrogen, urine albumin-to-creatinine ratio) labsolu.ca |
| Mouse models of HFpEF (3 different models) | No significant change in heart rate or blood pressure labsolu.ca |
This preclinical work in HFpEF highlights the potential for selective PDE9 inhibitors like this compound in cardiovascular diseases, an area where modulating cGMP levels has shown promise medcitynews.comwikipedia.org. While this compound was designed for low central nervous system (CNS) penetration mims.comnih.gov, contrasting with some other PDE9 inhibitors explored for neurological disorders medcitynews.com, the investigation of its effects in HFpEF serves as an example of exploring its utility in non-hematologic preclinical models. Future research could potentially explore the effects of selective PDE9 inhibition, informed by this compound's profile, in other preclinical models where cGMP signaling and PDE9 are implicated, such as certain inflammatory conditions or fibrotic disorders.
Investigation into Combination Therapies in Preclinical Settings
Combination therapy is an important strategy in managing complex diseases like SCD, aiming to achieve greater efficacy through complementary mechanisms. While clinical studies investigated this compound in combination with hydroxyurea (B1673989) nih.govnih.govndsu.edu, future preclinical research could explore combinations of selective PDE9 inhibitors with other therapeutic agents targeting different pathways involved in disease pathophysiology. Given the preclinical observations of this compound's effects on immune cell activation and microvascular stasis, investigating its combination with agents that modulate inflammation, adhesion, or vascular function in preclinical models could be a valuable avenue. This could help determine if synergistic effects can be achieved, potentially overcoming limitations observed with monotherapy.
Advanced Preclinical Pharmacological and Toxicological Profiling
Extensive preclinical pharmacological and toxicological profiling is a critical step in the development of any therapeutic agent uni.lu. Preclinical studies with this compound have evaluated its pharmacokinetics (PK) and pharmacodynamics (PD), demonstrating its ability to increase cGMP and HbF in preclinical models ndsu.edumims.comnih.gov. Toxicology studies, including those in juvenile rats, indicated that this compound was generally well-tolerated. Furthermore, preclinical data suggested low CNS accumulation and no impact on fertility or fetal development in rodents mims.comnih.gov.
Interactive Table 2: Summary of Key Preclinical Pharmacology and Toxicology Findings for this compound
| Area of Profiling | Key Preclinical Findings |
| Pharmacodynamics (PD) | Increased intracellular cGMP levels nih.govndsu.eduresearchgate.netmims.comnih.gov |
| Pharmacodynamics (PD) | Increased HbF expression nih.govndsu.edumims.comnih.gov |
| Pharmacodynamics (PD) | Reduced red blood cell sickling and hemolysis (in SCD models) nih.govmims.comnih.gov |
| Pharmacodynamics (PD) | Reduced immune cell activation and microvascular stasis (in SCD models) nih.govmims.comnih.gov |
| Pharmacokinetics (PK) | Evaluated in preclinical studies ndsu.edu |
| Toxicology | Generally well-tolerated in studies, including juvenile rats |
| Toxicology | Low central nervous system (CNS) accumulation mims.comnih.gov |
| Toxicology | No observed genotoxicity or myelotoxicity mims.comnih.gov |
| Toxicology | No observed impact on fertility or fetal development in rodents mims.comnih.gov |
Advanced preclinical profiling could involve longer-term studies to assess chronic effects, detailed investigation into potential drug-drug interactions at the pharmacokinetic or pharmacodynamic level, and further exploration of tissue-specific distribution and metabolism. While the clinical trajectory in hemoglobinopathies has changed, a comprehensive understanding of this compound's preclinical profile remains valuable for informing any potential future research or the development of other selective PDE9 inhibitors.
Q & A
Q. What is the primary mechanism of action of IMR687, and how does it influence cGMP pathways in neurological models?
this compound is a phosphodiesterase 9 (PDE9) inhibitor that slows cGMP hydrolysis, enhancing its intracellular availability. This mechanism is critical in neurological models, as cGMP modulates synaptic plasticity and memory formation. To validate PDE9 inhibition, researchers should employ in vitro enzymatic assays (e.g., fluorescence-based PDE activity assays) and measure IC50 values, supplemented by in vivo behavioral tests (e.g., Morris water maze for memory assessment). Cross-validation with orthogonal methods like mass spectrometry for cGMP quantification ensures robustness .
Q. What are the standard assays for evaluating this compound's efficacy in Alzheimer's disease models?
Key assays include:
- Biochemical assays : PDE9 activity inhibition (IC50 determination) and cGMP levels via ELISA or LC-MS.
- Cellular models : Neuronal viability assays (e.g., MTT assay) under amyloid-beta-induced stress.
- In vivo models : Cognitive performance tests (e.g., novel object recognition) in transgenic mice (e.g., APP/PS1). Ensure reproducibility by adhering to ARRIVE guidelines for animal studies and reporting detailed experimental conditions (e.g., dosing, vehicle controls) .
Q. How should researchers characterize novel this compound derivatives for structural and functional validation?
Follow these steps:
- Synthesis : Document reaction conditions (solvents, catalysts) and purification methods (HPLC, column chromatography).
- Structural analysis : Use NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography.
- Functional validation : Compare IC50 values with parent compound via dose-response curves. For publication, include raw spectral data in supplementary materials and cite established protocols for compound characterization .
Advanced Research Questions
Q. How can experimental design address variability in this compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles across studies?
To mitigate variability:
- PK studies : Use standardized protocols for bioavailability assessment (e.g., plasma concentration-time curves via LC-MS/MS) across species.
- PD endpoints : Align behavioral tests with biochemical readouts (e.g., correlate cGMP levels with cognitive scores).
- Statistical rigor : Apply mixed-effects models to account for inter-individual variability. Transparent reporting of confounding factors (e.g., diet, circadian rhythms) is critical .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound?
Contradictions often arise from off-target effects or poor blood-brain barrier (BBB) penetration. Solutions include:
- BBB permeability assays : Use in vitro models (e.g., PAMPA-BBB) or in situ brain perfusion.
- Target engagement studies : Employ positron emission tomography (PET) with radiolabeled IMR686.
- Multi-omics integration : Compare transcriptomic/proteomic data from in vitro and in vivo models to identify compensatory pathways .
Q. How can researchers optimize this compound dosing regimens to balance efficacy and toxicity in long-term studies?
Implement a tiered approach:
- Dose-ranging studies : Determine the minimum effective dose (MED) and maximum tolerated dose (MTD) in preclinical models.
- Toxicokinetics : Monitor organ-specific toxicity (e.g., liver enzymes, renal biomarkers).
- Modeling : Use PK/PD modeling to predict human-equivalent dosing. Reference FDA guidelines for translational pharmacology and include attrition criteria in protocols .
Q. What methodologies validate this compound's selectivity over other PDE isoforms (e.g., PDE5, PDE1)?
Conduct:
- Pan-PDE screening : Test this compound against recombinant PDE isoforms (1–11) using radioactive or fluorescence-based assays.
- Structural docking : Compare binding affinities via molecular dynamics simulations (e.g., AutoDock Vina).
- Functional selectivity : Assess off-target effects in PDE-knockout models. Report selectivity ratios (IC50 for PDE9 vs. other isoforms) and cite crystallography data if available .
Methodological Frameworks
How to formulate a FINER-compliant research question for this compound studies?
Apply the FINER criteria:
- Feasible : Ensure access to transgenic models and PDE activity assays.
- Novel : Focus on understudied PDE9 splice variants or combination therapies.
- Ethical : Adhere to IACUC protocols for animal welfare.
- Relevant : Align with NIH priorities for neurodegenerative disease research. Example: "Does co-administration of this compound with a NMDA receptor antagonist enhance synaptic plasticity in early-stage Alzheimer's models?" .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Use:
- Non-linear regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized response).
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD).
- Bayesian hierarchical models : Handle small sample sizes in exploratory studies. Provide raw data and code repositories (e.g., GitHub) for transparency .
Q. How to structure a manuscript on this compound using the IMRaD format?
- Introduction : Link PDE9 dysregulation to Alzheimer’s pathology, citing landmark studies.
- Methods : Detail synthesis, assays, and animal protocols per Journal of Medicinal Chemistry standards.
- Results : Use tables for IC50 values and figures for behavioral data (e.g., line graphs with SEM).
- Discussion : Contrast findings with PDE5 inhibitors (e.g., sildenafil) and propose clinical translation barriers.
Cite reporting checklists (e.g., CONSORT for preclinical trials) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
